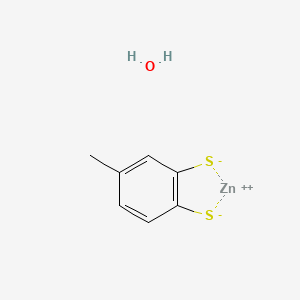
Toluene-3,4-dithiol zinc salt hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Toluene-3,4-dithiol zinc salt hydrate is a chemical compound with the molecular formula C₇H₆S₂Zn·H₂O and a molecular weight of 237.65 g/mol . It is known for its metal chelating properties, which make it effective in various scientific and industrial applications . This compound is particularly noted for its ability to bind metal ions, thereby reducing their concentration within cells .
准备方法
The synthesis of toluene-3,4-dithiol zinc salt hydrate typically involves the reaction of toluene-3,4-dithiol with a zinc salt in the presence of water. The reaction conditions often include:
Reactants: Toluene-3,4-dithiol and a zinc salt (e.g., zinc chloride or zinc sulfate).
Solvent: Water or an aqueous solution.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial production methods may involve similar reaction conditions but on a larger scale, with additional steps for purification and quality control to ensure the consistency and purity of the final product .
化学反应分析
Toluene-3,4-dithiol zinc salt hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound back to its thiol form.
Substitution: The thiol groups in the compound can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, nitric acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while nucleophilic substitution with halides can produce halogenated derivatives .
科学研究应用
Toluene-3,4-dithiol zinc salt hydrate has a wide range of scientific research applications, including:
Chemistry: Used as a metal chelator in various chemical reactions and processes.
Biology: Employed in studies involving metal ion homeostasis and cellular processes.
Industry: Utilized in the production of metal-containing compounds and materials.
作用机制
The mechanism of action of toluene-3,4-dithiol zinc salt hydrate involves its ability to bind metal ions, thereby reducing their concentration within cells. This chelation process can inhibit the growth of bacteria by depriving them of essential metal ions needed for their metabolic processes . Additionally, the compound can induce autophagy, a cellular process that helps cells survive under adverse conditions . It has also been shown to inhibit proteasome activity and increase matrix metalloprotease activity in infected cells .
相似化合物的比较
Toluene-3,4-dithiol zinc salt hydrate can be compared with other similar compounds, such as:
Benzene-1,2-dithiol zinc salt hydrate: Similar in structure but with different substitution patterns on the aromatic ring.
Toluene-2,3-dithiol zinc salt hydrate: Another isomer with thiol groups in different positions on the toluene ring.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and binding properties .
属性
CAS 编号 |
123333-86-8 |
|---|---|
分子式 |
C7H8OS2Zn |
分子量 |
237.7 g/mol |
IUPAC 名称 |
zinc;4-methylbenzene-1,2-dithiolate;hydrate |
InChI |
InChI=1S/C7H8S2.H2O.Zn/c1-5-2-3-6(8)7(9)4-5;;/h2-4,8-9H,1H3;1H2;/q;;+2/p-2 |
InChI 键 |
JVMYWYSIGAXSQY-UHFFFAOYSA-L |
SMILES |
CC1=CC(=C(C=C1)[S-])[S-].O.[Zn+2] |
规范 SMILES |
CC1=CC(=C(C=C1)[S-])[S-].O.[Zn+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















